D-Threoninol Forms a Homo-Duplex Far More Stable Than DNA or RNA: aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA
In direct thermal denaturation comparisons, the acyclic D-threoninol nucleic acid (D-aTNA) homo-duplex exhibits a melting temperature (Tm) significantly higher than that of DNA, RNA, and most other artificial nucleic acids. The melting temperature order was experimentally determined as aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA, demonstrating that D-aTNA provides the highest thermal stability among this class of XNAs [1]. The enhanced stability is attributed to the methyl group of the D-threoninol backbone, which restricts conformational flexibility and induces clockwise winding [1].
| Evidence Dimension | Thermal stability of homo-duplexes (melting temperature rank order) |
|---|---|
| Target Compound Data | aTNA (D-Threoninol-derived) — highest Tm among all tested XNAs |
| Comparator Or Baseline | PNA ≈ GNA ≥ SNA ≫ RNA > DNA (all lower Tm than aTNA) |
| Quantified Difference | aTNA Tm ranked highest; aTNA >> RNA and DNA |
| Conditions | Thermal denaturation of 9–15-mer homo-duplexes in standard neutral buffer conditions (Chemistry - A European Journal, 2013) |
Why This Matters
Researchers developing thermally stable nucleic acid nanostructures or biosensors requiring high hybridization fidelity should select D-Threoninol as the scaffold for D-aTNA synthesis, rather than serinol or L-threoninol.
- [1] Murayama, K. et al. Highly stable duplex formation by artificial nucleic acids acyclic threoninol nucleic acid (aTNA) and serinol nucleic acid (SNA) with acyclic scaffolds. Chemistry - A European Journal 19, 14151–14158 (2013). View Source
